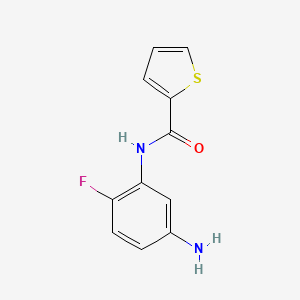

N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGUYVXRNCYRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine, such as 5-amino-2-fluoroaniline, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced, especially at the carboxamide group, to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies. Its fluorine atom can be particularly useful in positron emission tomography (PET) imaging.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors or conductive polymers.

Wirkmechanismus

The mechanism by which N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Amino groups (as in the target compound) may improve solubility and target binding via hydrogen bonding, critical for intracellular targets like enzymes .

- Fluorine at the ortho position (target compound) likely stabilizes the aromatic ring and reduces oxidative metabolism compared to para-fluorinated analogs (e.g., 2a) .

Pharmacological Activities

Antibacterial Activity

Nitro-substituted thiophene carboxamides (e.g., Compound 7) exhibit narrow-spectrum antibacterial activity, targeting Gram-positive pathogens like Staphylococcus aureus (MIC: ≤2 μg/mL) . The nitro group is critical for redox cycling and disrupting bacterial electron transport. In contrast, the target compound’s amino group may shift activity toward Gram-negative bacteria or eukaryotic targets due to altered membrane permeability .

Antifungal Activity

Pyrazole-linked thiophene carboxamides (e.g., Compound 7c) inhibit fungal succinate dehydrogenase (SDH) with EC₅₀ values as low as 11.6 μM . The target compound’s amino-fluorophenyl group could similarly interact with SDH’s ubiquinone-binding site, though direct evidence is lacking.

Anti-inflammatory and Analgesic Activity

The benzo[b]thiophene-2-carboxamide derivative L-652,343 inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), reducing edema and hyperalgesia . While the target compound lacks the trifluoromethyl and hydroxy groups of L-652,343, its fluorine and amino substituents may retain partial COX/LOX inhibition with lower ulcerogenicity .

Biologische Aktivität

N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a thiophene derivative characterized by the presence of an amino group and a fluorine atom on the phenyl ring. This unique structure contributes to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₁N₃O₁S |

| Melting Point | 177.15 °C |

| Boiling Point | 310.2 °C at 760 mmHg |

| Solubility | Soluble in DMSO |

The precise targets and mechanisms of action for this compound are still under investigation. However, similar thiophene derivatives have shown various modes of action, including:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in inflammatory pathways, such as COX (cyclooxygenase) and LOX (lipoxygenase) enzymes, which are critical in mediating inflammatory responses .

- Protein Binding : The compound has been utilized in studies focusing on enzyme interactions and protein binding, indicating its potential role in modulating biological activities at the molecular level.

Anti-inflammatory Activity

Research has demonstrated that thiophene derivatives exhibit significant anti-inflammatory properties. For instance:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that related compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential therapeutic application in inflammatory diseases .

- Animal Model Studies : In vivo studies have shown that thiophene derivatives can significantly reduce inflammation in classic models, such as carrageenan-induced paw edema .

Antitumor Activity

This compound is being investigated for its antitumor potential:

- Cell Line Studies : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The IC50 values for related compounds suggest promising antitumor activity .

Case Studies

- Study on COX and LOX Inhibition :

- In Vivo Anti-inflammatory Effects :

- Antitumor Efficacy :

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide?

Methodological Answer: The compound can be synthesized via acid-amine coupling reactions. A typical procedure involves reacting thiophene-2-carboxylic acid derivatives with substituted anilines. For example:

- Step 1: Activate thiophene-2-carboxylic acid (or its chloride) using coupling agents like EDC/HOBt .

- Step 2: React with 5-amino-2-fluoroaniline under inert conditions (N₂ atmosphere) in anhydrous DMF or THF at 0–25°C .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

Key Characterization Data:

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield | 65–78% | |

| Melting Point | 130–132°C | |

| NMR (¹H) | δ 7.8–8.2 (thiophene-H), δ 6.5–7.1 (aryl-H) | |

| IR | 1650 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H) |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Follow a multi-technique approach:

- NMR Spectroscopy: Assign peaks for the thiophene ring (δ 7.5–8.2), fluorophenyl group (δ 6.3–7.1), and amine protons (δ 5.2–5.8) .

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 266.2 (calculated for C₁₁H₉FN₂OS) .

- Elemental Analysis: Match experimental and theoretical C, H, N, S content (±0.3% tolerance) .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, especially the amide linkage (C-N: ~1.33 Å) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store in amber vials under inert gas (argon) at –20°C. Avoid exposure to moisture (hygroscopic degradation) and light (photochemical decomposition). Purity should be monitored via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. ineffective results)?

Methodological Answer: Address discrepancies through:

- Standardized Assays: Use identical fungal strains (e.g., Botrytis cinerea) and growth conditions (e.g., PDA media, 25°C) .

- Dose-Response Curves: Calculate EC₅₀ values (e.g., 9.9 mg/L for compound 3m vs. 15.3 mg/L for 3k) and compare with positive controls like thifluzamide .

- Molecular Docking: Validate interactions with target enzymes (e.g., succinate dehydrogenase) using AutoDock Vina. Hydrogen bonds between the fluorophenyl group and SDH residues (e.g., Tyr131) may explain efficacy .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

Methodological Answer: Modify the scaffold systematically:

- Bioisosteric Replacement: Substitute the thiophene ring with furan or pyrazole to alter logP .

- Side-Chain Functionalization: Introduce hydrophilic groups (e.g., –OH, –SO₃H) on the phenyl ring to enhance solubility .

- Metal Complexation: Synthesize Co(II) or Cu(II) complexes to improve stability and bioavailability. Characterize via cyclic voltammetry (e.g., redox peaks at –0.3 V for Cu²⁺/Cu⁺) .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G* level:

Q. What experimental controls are critical when evaluating this compound’s antioxidant activity?

Methodological Answer: Include:

Q. How can researchers validate the compound’s mechanism of action in anticancer studies?

Methodological Answer: Combine in vitro and in silico approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.